methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorinated chromenone core, which is further functionalized with a chloropropenyl ether and a methyl acetate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Etherification: The chlorinated chromenone is reacted with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate to form the chloropropenyl ether.
Esterification: Finally, the methyl acetate group is introduced through an esterification reaction using acetic anhydride or methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Scientific Research Applications
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced activity of these pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Unique due to its specific substitution pattern and functional groups.
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propionate: Similar structure but with a propionate ester instead of acetate.
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}butyrate: Similar structure but with a butyrate ester instead of acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chlorinated chromenone core and functional groups including a chloropropenyl ether and a methyl acetate group, positions it as a subject of interest in biological activity studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C16H14Cl2O5 |
Molecular Weight | 357.2 g/mol |
IUPAC Name | methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI Key | YRBZARLNDFRBCX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key steps include:
- Formation of the Chromenone Core : Cyclization of a suitable phenol derivative with an α,β-unsaturated carbonyl compound.
- Chlorination : Introduction of chlorine using reagents like thionyl chloride or phosphorus pentachloride.
- Etherification : Reaction with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Recent studies have demonstrated that compounds similar to methyl {6-chloro...} exhibit significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others. For instance:
- Inhibition of MCF-7 Cells : Compounds with similar structures have shown IC50 values ranging from 0.47 to 16.1 μM against MCF-7 cells, indicating potent anticancer properties .
- Mechanism of Action : The mechanism involves inhibition of specific enzymes related to cancer progression, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by acting as an inhibitor of enzymes involved in inflammatory processes. This suggests its potential utility in treating conditions characterized by excessive inflammation.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for neurodegenerative diseases such as Alzheimer's disease:
- AChE Inhibition : Certain derivatives showed more potent AChE inhibitory activity compared to parent compounds, demonstrating their potential as therapeutic agents .
Case Studies
Several case studies have highlighted the effectiveness of chromenone derivatives in various biological assays:
- Study on Coumarin Derivatives : A study found that coumarin-containing ketones exhibited strong activity against breast cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
- Memory Enhancement Tests : In animal models, specific derivatives were evaluated for their ability to improve memory in scopolamine-induced amnesia models, showing promise for cognitive enhancement .
Properties
Molecular Formula |
C16H14Cl2O5 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H14Cl2O5/c1-8(17)7-22-14-6-13-10(4-12(14)18)9(2)11(16(20)23-13)5-15(19)21-3/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
YRBZARLNDFRBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)CC(=O)OC |
Origin of Product |
United States |
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